molecular formula C18H22BrNO4 B5193913 2-(4-bromophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate

2-(4-bromophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate

Cat. No. B5193913
M. Wt: 396.3 g/mol
InChI Key: SQUFYBPCGCQIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate, also known as BOC-L-phenylalanine 4-cyclohexylamino-2-bromo-2-oxoethyl ester, is a chemical compound that has gained significant attention in scientific research. This compound is widely used in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate involves the inhibition of enzymes that are involved in the development of various diseases. This compound acts as a competitive inhibitor of the enzymes, which prevents the enzymes from carrying out their normal functions. This inhibition leads to the suppression of disease development and progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate are dependent on the specific disease being targeted. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells. In inflammation, it has been shown to reduce the production of inflammatory cytokines. In neurodegenerative disorders, it has been shown to prevent the accumulation of toxic proteins. These effects are achieved through the inhibition of specific enzymes that are involved in these disease processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate in lab experiments are its high potency and specificity for the targeted enzymes. This compound also has low toxicity and is easy to synthesize. However, the limitations of using this compound include its complex synthesis method, which requires expertise in organic chemistry, and its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

The future directions for the use of 2-(4-bromophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate in scientific research are vast. One potential direction is the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative disorders based on the inhibition of specific enzymes. Another direction is the development of new synthesis methods for this compound that are more efficient and cost-effective. Additionally, the use of this compound in combination with other drugs or therapies could lead to improved treatment outcomes for various diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
In conclusion, 2-(4-bromophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate is a chemical compound with significant potential in scientific research. This compound has been extensively studied for its potential therapeutic applications, and its mechanism of action involves the inhibition of enzymes that play a crucial role in the development of various diseases. While this compound has advantages and limitations for lab experiments, its future directions are vast and could lead to the development of new drugs and therapies for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate involves the reaction of 2-(4-bromophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoatealanine with 2-bromo-2-oxoethyl trifluoroacetate and cyclohexylamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain the desired product. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of enzymes that play a crucial role in the development of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been studied for its potential use in the development of new drugs for the treatment of these diseases.

properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-(cyclohexylamino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO4/c19-14-8-6-13(7-9-14)16(21)12-24-18(23)11-10-17(22)20-15-4-2-1-3-5-15/h6-9,15H,1-5,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUFYBPCGCQIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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